molecular formula C8H5NO3S B2720412 7-oxo-6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid CAS No. 1360929-98-1

7-oxo-6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid

Cat. No. B2720412
CAS RN: 1360929-98-1
M. Wt: 195.19
InChI Key: RBKKJRSZEGHNKP-UHFFFAOYSA-N
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Description

7-oxo-6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry and drug discovery due to its potential therapeutic applications. This compound is also known as 7-oxo-etodolac and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Chemical Properties

The chemistry of thienopyridines, including the synthesis of various derivatives through different synthetic routes, is a significant area of research. For example, the study by Klemm et al. (1985) explored synthetic routes to 5- and 7-substituted thieno[3,2-b]pyridines, demonstrating the versatility of these compounds in forming a wide range of derivatives through reactions with different chemical agents, such as nitric and sulfuric acids, to produce nitro derivatives, or phosphorus oxychloride for chloro derivatives (Klemm, Louris, Boisvert, Higgins, & Muchiri, 1985).

Antibacterial Activity

The antibacterial activity of thienopyridine derivatives has been investigated, with some compounds exhibiting weak antibacterial activity against a variety of pathogens, including S. Aureus, E. Coli, and P. Aeruginosa. For instance, Bacon and Daum (1991) synthesized an analog of nalidixic acid, which demonstrated only weak antibacterial activity, highlighting the potential for designing new antibacterial agents based on thienopyridine scaffolds (Bacon & Daum, 1991).

Coordination Polymers and Metal-Organic Frameworks

Research into the reactivity of thienopyridines towards metal salts under different conditions has led to the development of novel coordination polymers and metal-organic frameworks (MOFs). These materials exhibit unique properties and potential applications in catalysis, gas storage, and separation. Ghosh, Savitha, and Bharadwaj (2004) described the formation of different products depending on the reaction conditions, which can lead to the creation of intricate structures with potential applications in materials science (Ghosh, Savitha, & Bharadwaj, 2004).

Fluorescent Materials

The study of carbon dots (CDs) and their fluorescence properties has also been a focus, with research indicating that certain thienopyridine derivatives can act as the main ingredients and fluorescence origins for CDs with high fluorescence quantum yields. This opens up applications in bioimaging, sensing, and optoelectronics. Shi et al. (2016) demonstrated that organic fluorophores derived from thienopyridine compounds are crucial for the high fluorescence efficiency of CDs (Shi, Yang, Zeng, Chen, Yang, Wu, Zeng, Osada, & Zhang, 2016).

properties

IUPAC Name

7-oxo-6H-thieno[2,3-c]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3S/c10-7-6-4(1-2-9-7)3-5(13-6)8(11)12/h1-3H,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKKJRSZEGHNKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C1C=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1360929-98-1
Record name 7-oxo-6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid
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